molecular formula C25H31N5O3 B12955199 (R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B12955199
M. Wt: 449.5 g/mol
InChI Key: DCUPIMILEVPMGQ-GOSISDBHSA-N
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Description

®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyrazolo[4,3-d]pyrimidinone core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidinone core and the subsequent functionalization of the piperidine and phenylbutanoyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as alkyl halides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production of high-purity material .

Chemical Reactions Analysis

Types of Reactions

®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biology, this compound may be used to study the interactions between small molecules and biological targets. Its potential biological activity makes it a candidate for drug discovery and development .

Medicine

In medicine, ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases .

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a valuable tool for industrial applications .

Mechanism of Action

The mechanism of action of ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. By binding to these targets, the compound can modulate their activity and produce a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one apart from similar compounds is its unique combination of functional groups and structural features. This allows it to interact with a different set of molecular targets and exhibit distinct biological activities .

Properties

Molecular Formula

C25H31N5O3

Molecular Weight

449.5 g/mol

IUPAC Name

6-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methyl-3-prop-1-en-2-ylpyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C25H31N5O3/c1-17(2)23-21-22(27-28(23)4)24(32)30(16-26-21)15-25(33)10-12-29(13-11-25)20(31)14-18(3)19-8-6-5-7-9-19/h5-9,16,18,33H,1,10-15H2,2-4H3/t18-/m1/s1

InChI Key

DCUPIMILEVPMGQ-GOSISDBHSA-N

Isomeric SMILES

C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C(=C)C)O)C4=CC=CC=C4

Canonical SMILES

CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C(=C)C)O)C4=CC=CC=C4

Origin of Product

United States

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